Loxoprofenol-SRS (tromethamine)

COX inhibition NSAID prodrug activation enzymatic assay

Loxoprofenol-SRS (tromethamine), also designated HR1405-01, is a tromethamine salt of the active trans‑alcohol metabolite of loxoprofen. It belongs to the propionic acid class of non‑steroidal anti‑inflammatory drugs (NSAIDs) and is formulated exclusively for intravenous (IV) administration.

Molecular Formula C19H31NO6
Molecular Weight 369.5 g/mol
Cat. No. B11927360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoxoprofenol-SRS (tromethamine)
Molecular FormulaC19H31NO6
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C15H20O3.C4H11NO3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;5-4(1-6,2-7)3-8/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18);6-8H,1-3,5H2/t10-,13+,14-;/m0./s1
InChIKeyKKXOFLIVGRXAGS-QUKBKRQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loxoprofenol-SRS (tromethamine): Preclinical Profile and Intravenous NSAID Positioning


Loxoprofenol-SRS (tromethamine), also designated HR1405-01, is a tromethamine salt of the active trans‑alcohol metabolite of loxoprofen [1]. It belongs to the propionic acid class of non‑steroidal anti‑inflammatory drugs (NSAIDs) and is formulated exclusively for intravenous (IV) administration [1][2]. As the direct bioactive entity responsible for COX inhibition, this compound bypasses the metabolic activation step required by the oral prodrug loxoprofen sodium, enabling immediate pharmacological action upon infusion [3].

Why Loxoprofenol-SRS (tromethamine) Cannot Be Substituted by Oral Loxoprofen Sodium or Other IV NSAIDs


Procurement and formulation decisions cannot rely on class‑level NSAID equivalence. Oral loxoprofen sodium is a pharmacologically inert prodrug requiring hepatic and extrahepatic reduction to the active Loxoprofenol‑SRS metabolite; in vitro, loxoprofen sodium exhibits no direct COX‑1 or COX‑2 inhibition [1]. Consequently, oral loxoprofen sodium cannot provide the rapid, predictable plasma levels required for acute IV analgesia. Furthermore, Loxoprofenol‑SRS (tromethamine) demonstrates differentiated COX inhibition kinetics [1] and a distinct safety profile relative to other IV NSAIDs, with a reduced requirement for potentially toxic co‑solvents due to its high aqueous solubility [2].

Quantitative Differentiation of Loxoprofenol-SRS (tromethamine) versus Key Comparators


Direct COX‑1/COX‑2 Inhibition vs. Inactive Prodrug Loxoprofen Sodium

Loxoprofenol‑SRS (tromethamine) directly inhibits both cyclooxygenase isoforms, whereas its oral prodrug loxoprofen sodium is completely inactive against recombinant human COX‑1 and COX‑2 in vitro [1][2].

COX inhibition NSAID prodrug activation enzymatic assay

Superior In Vivo Analgesic Potency versus Parecoxib and Ibuprofen Injections

In preclinical pain models, Loxoprofenol‑SRS (tromethamine) exhibited significantly stronger analgesic activity than both parecoxib sodium injection and ibuprofen injection, with ED₅₀ values that were substantially lower [1].

analgesic efficacy intravenous NSAID preclinical pain models

Aqueous Solubility Advantage Enabling Co‑solvent‑Free Formulation

Loxoprofenol‑SRS (tromethamine) demonstrates a water solubility of 176.1 mg/mL, a dramatic improvement over conventional NSAID preparations and a key enabler of IV formulation without organic co‑solvents [1].

formulation solubility IV injectable co‑solvent avoidance

Reduced Gastric Cytotoxicity versus Indomethacin and Celecoxib

In cultured gastric mucosal cells, loxoprofen (and its active metabolite loxoprofen‑OH) induced significantly less necrosis and apoptosis than indomethacin or celecoxib, an effect attributed to lower membrane permeabilization activity [1][2].

gastric safety NSAID cytotoxicity membrane permeabilization

Loxoprofenol-SRS (tromethamine): High‑Value Preclinical and Formulation Applications


Intravenous Analgesic Development for Acute Post‑operative Pain

Loxoprofenol‑SRS (tromethamine) is positioned as a direct IV analgesic candidate. Preclinical data demonstrate analgesic potency superior to both parecoxib sodium and ibuprofen injections [1], making it a strong lead for development programs targeting acute post‑surgical or trauma‑related pain where rapid onset and predictable plasma levels are required .

Co‑solvent‑Free Injectable Formulation Research

With an aqueous solubility of 176.1 mg/mL [1], this compound enables the formulation of IV NSAID products without organic co‑solvents . This is a significant advantage for CMC development, reducing excipient‑related toxicity risks, simplifying lyophilization (if needed), and improving compatibility with IV infusion systems .

Comparative COX Inhibition Studies and Mechanism Elucidation

Loxoprofenol‑SRS (tromethamine) serves as a direct probe for COX‑1/COX‑2 inhibition studies, with well‑characterized IC₅₀ values (0.5 ± 0.08 μM for COX‑1; 0.39 ± 0.05 μM for COX‑2) [1]. This is in stark contrast to the parent prodrug loxoprofen sodium, which is inactive in vitro , making the tromethamine salt a critical tool for mechanistic studies of NSAID pharmacology and metabolism.

Gastrointestinal Safety Profiling of IV NSAID Candidates

The low direct cytotoxicity of the loxoprofen‑OH metabolite on gastric mucosal cells, as compared to indomethacin and celecoxib [1], positions Loxoprofenol‑SRS (tromethamine) as a reference compound for evaluating GI safety in NSAID discovery programs. Its IV route of administration further bypasses direct gastric exposure, potentially offering a dual safety advantage.

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